1,9-Nonanediol diacrylate
Overview
Description
1,9-Nonanediol diacrylate, also known as this compound, is a useful research compound. Its molecular formula is C15H24O4 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Hyperbranched Polyethylenes : Morgan et al. (2008) explored the chain walking copolymerization of ethylene with 1,4-butanediol diacrylate, which led to the synthesis of low-viscosity hyperbranched polyethylenes. These polyethylenes possess controllable acryloyl functionality and low glass transition temperatures (Morgan, Ye, Zhang, & Subramanian, 2008).
Agricultural Soil Health : Lu et al. (2019) found that 1,9-decanediol effectively inhibits nitrification and ammonia oxidizers in agricultural soils. This could potentially reduce nitrogen losses and improve soil health (Lu, Zhang, Jiang, Kronzucker, Shen, & Shi, 2019).
Crystal Structure Analysis : Paul and Kubicki (2011) analyzed the crystal structure of nonane-1,9-diaminium chloride chloroacetate-hydroxyacetic acid, revealing a layer structure governed by hydrogen bond interactions (Paul & Kubicki, 2011).
Biopolyester Production : Lee et al. (2019) demonstrated the use of recombinant Corynebacterium glutamicum to produce 1,9-nonanedioic acid from oleic acid. This process can be used for the enzymatic production of biopolyesters (Lee, Kang, Kim, Seo, Pyo, & Park, 2019).
Natural Rubber Latex Prevulcanization : Wiroonpochit et al. (2017) identified ultraviolet irradiation with 1,6-hexanediol diacrylate (HDDA) as the most suitable method for prevulcanization of natural rubber latex. HDDA shows the greatest affinity for the material and is insensitive to oxygen and filler concentrations (Wiroonpochit, Uttra, Jantawatchai, Hansupalak, & Chisti, 2017).
Monobenzylation of 1,9-Nonanediol : Ming-hua (2011) discussed the optimal conditions for the monobenzylation of 1,9-nonanediol, a process important for creating various chemical products (Ming-hua, 2011).
Thermal Polymerization and Cross-Linking : Selli et al. (1994) studied the thermal polymerization and cross-linking of pre-irradiated 1,4-butanediol diacrylate, observing that double bonds decay according to first-order kinetics (Selli, Bellobono, & Oliva, 1994).
Gene Transfection Efficiency : Zeng et al. (2017) found that highly branched poly(5-amino-1-pentanol-co-1,4-butanediol diacrylate) significantly improves gene transfection efficiency compared to linear alternatives (Zeng, Zhou, Ng, Ahern, Alshehri, Gao, Pierucci, Greiser, & Wang, 2017).
Facile Isolation of 1,9-Diacyldipyrromethane-Tin Complexes : Tamaru et al. (2004) developed a tin-complexation strategy for isolating 1,9-diacyldipyrromethane-tin complexes, useful in porphyrin-forming reactions (Tamaru, Yu, Youngblood, Muthukumaran, Taniguchi, & Lindsey, 2004).
Synthesis of Poly(β-amino ester)s : Akinc et al. (2003) synthesized poly(β-amino ester)s optimized for highly effective gene delivery, potentially aiding in nonviral vector design (Akinc, Anderson, Lynn, & Langer, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
1,9-Nonanediol diacrylate is a chemical compound used in the synthesis of polymers . It is also used as an intermediate in the manufacturing of aromatic chemicals and in the pharmaceutical industry . .
Mode of Action
The mode of action of this compound is primarily through its role as a monomer in polymer synthesis . As a diacrylate, it can participate in free radical polymerization, reacting with other monomers to form polymers. The exact nature of these interactions would depend on the specific polymer being synthesized and the conditions of the reaction.
Biochemical Pathways
As a monomer in polymer synthesis, it contributes to the formation of polymer chains, which can have various applications in materials science, pharmaceuticals, and other industries .
Result of Action
The result of the action of this compound is the formation of polymers when it is used as a monomer in polymer synthesis . These polymers can have various properties and applications, depending on their chemical structure and the conditions of the polymerization reaction.
Action Environment
The action of this compound, like that of many chemical compounds, can be influenced by environmental factors. For instance, the rate and extent of its polymerization can be affected by factors such as temperature, pH, and the presence of catalysts or inhibitors. Furthermore, its stability and efficacy as a monomer can be influenced by factors such as light, heat, and the presence of oxygen .
Properties
IUPAC Name |
9-prop-2-enoyloxynonyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-3-14(16)18-12-10-8-6-5-7-9-11-13-19-15(17)4-2/h3-4H,1-2,5-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDIJTMOHORACQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
178251-43-9 | |
Record name | 2-Propenoic acid, 1,1′-(1,9-nonanediyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178251-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90910341 | |
Record name | Nonane-1,9-diyl diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107481-28-7 | |
Record name | 1,9-Nonanediol diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107481-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107481287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonane-1,9-diyl diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | nonane-1,9-diyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the aliphatic hydrocarbon chain length of diacrylate coagents influence the prevulcanization of Natural Rubber (NR) latex?
A1: The length of the aliphatic hydrocarbon chain in diacrylate coagents impacts their hydrophobicity and affinity towards NR, directly influencing the prevulcanization process []. A study comparing 1,4-butanediol diacrylate (BTDA), 1,6-hexanediol diacrylate (HDDA), and 1,9-Nonanediol diacrylate (NDDA) revealed that HDDA exhibited the highest affinity for NR, making it the most suitable coagent for prevulcanization. This suggests that an optimal balance between hydrophobicity and chain length is crucial for effective interaction with NR and successful prevulcanization.
Q2: Can this compound be used as an additive to improve adhesion in UV curable coatings on polypropylene substrates?
A2: While this compound is a common component in UV curable coatings, research suggests that incorporating polypropylene-acrylic block copolymers (PP-b-PAcs) as additives might be a more effective strategy for enhancing adhesion to polypropylene substrates []. The study found that PP-b-PAcs, particularly those with lower crystallinity, exhibited good compatibility with various acrylic monomers, including this compound. The PP block within these copolymers contributes to improved adhesion to the polypropylene substrate.
Q3: Is this compound compatible with other commonly used UV curable monomers?
A3: Research indicates that this compound shows good compatibility with several other UV curable monomers []. For instance, it readily dissolves in monomers like 1,6-Hexanediol diacrylate (HDDA), Tripropyleneglycol diacrylate (TPGDA), Pentaerythritol triacrylate (PETA), and Trimethylolpropane triacrylate (TMPTA). This compatibility makes it a versatile component in formulating various UV curable coatings with desired properties.
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